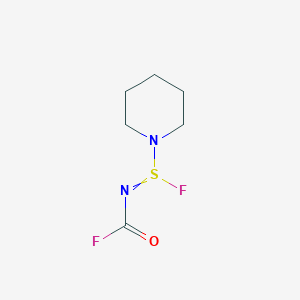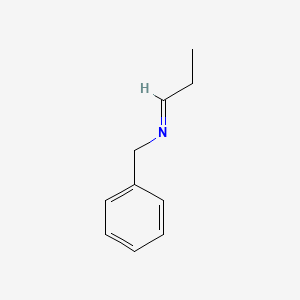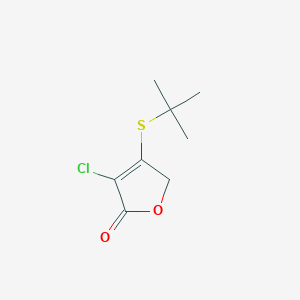
4-(tert-Butylsulfanyl)-3-chlorofuran-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-Butylsulfanyl)-3-chlorofuran-2(5H)-one is an organic compound that features a furan ring substituted with a tert-butylsulfanyl group and a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butylsulfanyl)-3-chlorofuran-2(5H)-one typically involves the reaction of a furan derivative with tert-butylthiol and a chlorinating agent. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often involving automated systems to control reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
4-(tert-Butylsulfanyl)-3-chlorofuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorine atom can be reduced to form a hydrogen-substituted furan derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or ammonia (NH3) in polar solvents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrogen-substituted furan derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(tert-Butylsulfanyl)-3-chlorofuran-2(5H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(tert-Butylsulfanyl)-3-chlorofuran-2(5H)-one involves its interaction with specific molecular targets. The tert-butylsulfanyl group can interact with enzymes or receptors, potentially inhibiting their activity. The chlorine atom may also play a role in binding to active sites, affecting the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(tert-Butylsulfanyl)benzenecarbaldehyde
- 4-tert-butylthiophenylboronic acid
Comparison
4-(tert-Butylsulfanyl)-3-chlorofuran-2(5H)-one is unique due to its furan ring structure, which imparts different chemical reactivity compared to benzene derivatives like 4-(tert-Butylsulfanyl)benzenecarbaldehyde. The presence of the chlorine atom also distinguishes it from other tert-butylsulfanyl compounds, providing unique substitution and reactivity patterns.
Propriétés
Numéro CAS |
62674-16-2 |
|---|---|
Formule moléculaire |
C8H11ClO2S |
Poids moléculaire |
206.69 g/mol |
Nom IUPAC |
3-tert-butylsulfanyl-4-chloro-2H-furan-5-one |
InChI |
InChI=1S/C8H11ClO2S/c1-8(2,3)12-5-4-11-7(10)6(5)9/h4H2,1-3H3 |
Clé InChI |
NIXFCGYQJLLQBC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SC1=C(C(=O)OC1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-[Oxydi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14513879.png)
![1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14513881.png)
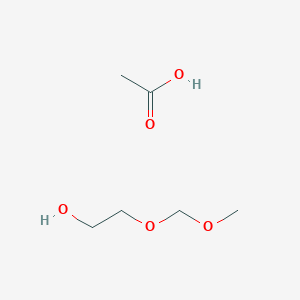
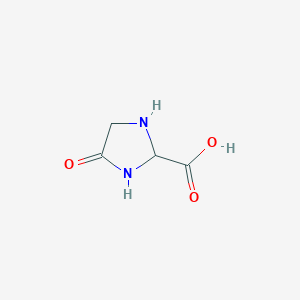
![4-Methyl-4-phenyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one](/img/structure/B14513906.png)
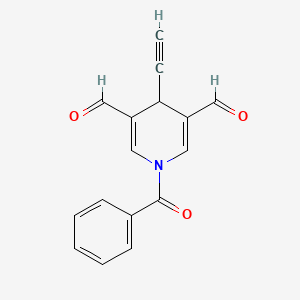
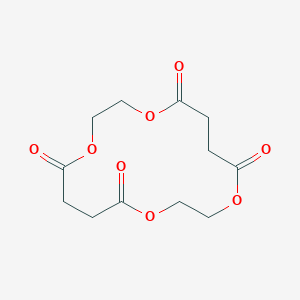
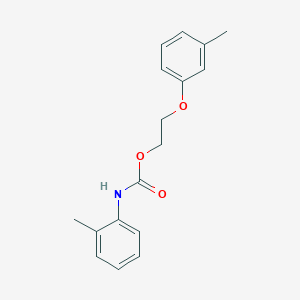
![2,5,6,11-Tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium iodide](/img/structure/B14513930.png)
![[2-({[1-(1H-Indol-3-yl)propan-2-yl]amino}methyl)phenyl]methanol](/img/structure/B14513935.png)
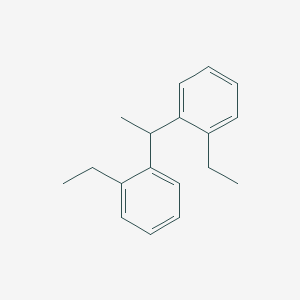
![Methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate](/img/structure/B14513953.png)
